3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid
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Overview
Description
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid, also known as homocyclocreatine phosphate, is a creatine analogue. Creatine analogues are compounds structurally similar to creatine, a molecule involved in energy production in muscle and brain tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-carboxyethyl-2-iminoimidazolidine-3-phosphate involves the reaction of ethyl glycinate hydrochloride with cyanamide, followed by cyclization and phosphorylation. The reaction conditions typically include:
Reaction with Cyanamide: Ethyl glycinate hydrochloride is reacted with cyanamide in an aqueous medium.
Cyclization: The intermediate product undergoes cyclization to form the imidazolidine ring.
Phosphorylation: The final step involves phosphorylation to introduce the phosphate group.
Industrial Production Methods
Industrial production methods for 1-carboxyethyl-2-iminoimidazolidine-3-phosphate are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid has several scientific research applications:
Neuroscience: As a creatine analogue, it can be used to study energy metabolism in brain tissues.
Muscle Physiology: The compound can be used to investigate energy transduction in muscle tissues.
Biochemistry: It serves as a tool to study the role of creatine kinase and its substrates in various biochemical processes.
Mechanism of Action
The mechanism of action of 1-carboxyethyl-2-iminoimidazolidine-3-phosphate involves its phosphorylation by creatine kinase to form a high-energy phosphate compound. This phosphorylated form accumulates in cells, disrupting normal energy metabolism. In tumor cells, this disruption leads to impaired growth and proliferation . The molecular targets include creatine kinase and pathways involved in cellular energy production.
Comparison with Similar Compounds
Similar Compounds
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine): Another creatine analogue with similar properties and applications.
Creatine Phosphate: The natural substrate of creatine kinase, involved in energy transduction in muscle and brain tissues.
Uniqueness
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid is unique due to its specific structure, which allows it to be phosphorylated by creatine kinase and accumulate in cells. This accumulation disrupts energy metabolism, making it a potent inhibitor of tumor growth. Its ability to impair cellular energy generation and utilization sets it apart from other creatine analogues .
Properties
CAS No. |
84744-77-4 |
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Molecular Formula |
C6H12N3O5P |
Molecular Weight |
237.15 g/mol |
IUPAC Name |
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C6H12N3O5P/c7-6-8(2-1-5(10)11)3-4-9(6)15(12,13)14/h7H,1-4H2,(H,10,11)(H2,12,13,14) |
InChI Key |
WRNVNPUKSMJQPN-UHFFFAOYSA-N |
SMILES |
C1CN(C(=N)N1CCC(=O)O)P(=O)(O)O |
Canonical SMILES |
C1CN(C(=N)N1CCC(=O)O)P(=O)(O)O |
Synonyms |
1-carboxyethyl-2-iminoimidazolidine-3-phosphate homocyclocreatine-P phosphohomocyclocreatine |
Origin of Product |
United States |
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